molecular formula C11H8N2O B12115260 6-Methoxy-5-quinolinecarbonitrile CAS No. 87299-97-6

6-Methoxy-5-quinolinecarbonitrile

Cat. No.: B12115260
CAS No.: 87299-97-6
M. Wt: 184.19 g/mol
InChI Key: RVHKXKZYVWPOHE-UHFFFAOYSA-N
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Description

6-Methoxy-5-quinolinecarbonitrile is an organic compound with the molecular formula C11H8N2O. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a methoxy group at the 6th position and a carbonitrile group at the 5th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-quinolinecarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-methoxyquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the carbonitrile group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-5-quinolinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinoline-5-carboxylic acid derivative.

    Reduction: The carbonitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Quinoline-5-carboxylic acid derivatives.

    Reduction: 6-Methoxy-5-quinolineamine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-5-quinolinecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.

    Medicine: Research has shown its potential in the development of anticancer and antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes and receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

    6-Methoxy-2-quinolinecarbonitrile: Similar structure but with the carbonitrile group at the 2nd position.

    6-Methoxyquinoline: Lacks the carbonitrile group.

    Quinoline-5-carbonitrile: Lacks the methoxy group.

Uniqueness: 6-Methoxy-5-quinolinecarbonitrile is unique due to the specific positioning of the methoxy and carbonitrile groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

87299-97-6

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

6-methoxyquinoline-5-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-14-11-5-4-10-8(9(11)7-12)3-2-6-13-10/h2-6H,1H3

InChI Key

RVHKXKZYVWPOHE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N=CC=C2)C#N

Origin of Product

United States

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